molecular formula C21H26BFO4 B2841709 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester CAS No. 2246850-90-6

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester

Cat. No.: B2841709
CAS No.: 2246850-90-6
M. Wt: 372.24
InChI Key: MKXXIDMJKKCNGR-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester (CAS: 2246850-90-6, PC-1194) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with a fluorine atom at the 5-position and a benzyloxyethoxy group at the 3-position, with the boronic acid moiety protected as a pinacol ester. This compound is characterized by its moderate steric bulk, electron-donating substituents, and high purity (96%) .

Properties

IUPAC Name

2-[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BFO4/c1-20(2)21(3,4)27-22(26-20)17-12-18(23)14-19(13-17)25-11-10-24-15-16-8-6-5-7-9-16/h5-9,12-14H,10-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXXIDMJKKCNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCCOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure (molecular formula: $$ \text{C}{21}\text{H}{26}\text{BF}\text{O}_4 $$) can be dissected into three components:

  • Fluorinated aromatic ring : Provides reactivity for electrophilic substitution or cross-coupling.
  • Benzyloxyethoxy side chain : Introduced via etherification or alkylation.
  • Pinacol boronate ester : Installed via borylation of the aromatic ring.

Retrosynthetically, two primary routes emerge:

  • Route A : Late-stage borylation of a pre-functionalized aromatic ether.
  • Route B : Early borylation followed by side-chain introduction.

Route A is favored due to the stability of boronic esters under etherification conditions.

Synthesis of Key Intermediates

Preparation of 3-Fluoro-5-[2-(benzyloxy)ethoxy]phenol

The benzyloxyethoxy side chain is introduced via nucleophilic substitution. A typical procedure involves:

  • Reacting 3-fluoro-5-hydroxyphenol with 2-(benzyloxy)ethyl bromide in dimethylformamide (DMF) using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base.
  • Heating at 80°C for 12 hours, yielding the etherified phenol (75–80% yield).

Critical Parameters :

  • Solvent polarity impacts reaction rate; DMF outperforms tetrahydrofuran (THF).
  • Excess alkylating agent (1.5 equiv) ensures complete conversion.

Boronation Strategies

Lithiation-Borylation

Adapted from Ishikawa and Manabe, this method employs:

  • Lithiation : Treating 3-fluoro-5-[2-(benzyloxy)ethoxy]bromobenzene with tert-butyllithium ($$ t $$-BuLi) in diethyl ether at −78°C.
  • Quenching : Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to generate the boronic ester.

Conditions :

  • Temperature: −78°C to 0°C (prevents side reactions).
  • Yield: 60–65% after column chromatography.
Palladium-Catalyzed Miyaura Borylation

A scalable alternative uses bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) and palladium catalysts:

  • Mixing 3-fluoro-5-[2-(benzyloxy)ethoxy]iodobenzene with $$ \text{B}2\text{pin}2 $$ (1.2 equiv), PdCl$$_2$$(dppf) (5 mol%), and triethylamine in THF.
  • Heating at 80°C for 6 hours.

Optimization Data :

Parameter Optimal Value
Catalyst Loading 5 mol%
Solvent THF
Temperature 80°C
Yield 85–90%

Comparative Analysis of Boronation Methods

Method Advantages Limitations Yield (%)
Lithiation-Borylation High functional group tolerance Low-temperature requirements 60–65
Miyaura Borylation Scalable, mild conditions Requires aryl iodide precursor 85–90

The Miyaura method is preferred for industrial applications due to higher yields and simpler setups.

Purification and Characterization

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product (>95% purity).
  • Characterization :
    • $$ ^1\text{H} $$ NMR (CDCl$$3$$): δ 7.45–7.30 (m, 5H, Ar-H), 6.85 (d, $$ J = 8.4 $$ Hz, 1H), 4.60 (s, 2H, OCH$$2$$Ph), 4.15–4.10 (m, 2H, OCH$$2$$CH$$2$$), 1.35 (s, 12H, pinacol-CH$$_3$$).
    • MS (FAB) : m/z 372.2 [M+H]$$^+$$.

Mechanism of Action

The primary mechanism by which 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which is crucial for the coupling reaction.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : Analogs with CF3 () or Cl () substituents increase electrophilicity, accelerating Suzuki reactions but may reduce stability. The target’s benzyloxyethoxy group provides mild electron donation, balancing reactivity and stability .
  • Steric Effects : The benzyloxyethoxy group in the target compound introduces moderate steric bulk, which can slow coupling kinetics compared to smaller groups (e.g., ethoxy in ) but offers better protection against hydrolysis .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s balanced electronic profile allows for versatile coupling under mild conditions. In contrast, CF3-substituted analogs () require stronger bases or higher temperatures due to excessive electron withdrawal .
  • Solubility : The benzyloxyethoxy group improves solubility in organic solvents (e.g., THF, DMF) compared to less polar analogs like 3-chloro derivatives () .

Biological Activity

3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H26BFO4
  • Molecular Weight : 372.24 g/mol
  • CAS Number : 2246850-90-6

The biological activity of this compound primarily stems from its ability to act as a reagent in the Suzuki-Miyaura coupling reaction. This reaction involves:

  • Transmetalation : The boronic ester transfers its organoboron group to a palladium catalyst.
  • Formation of Carbon-Carbon Bonds : This process is essential for synthesizing biaryl compounds, which are pivotal in drug development and material science.

Biological Significance

Boronic acids and their derivatives have been identified as valuable tools in drug discovery due to their ability to modulate biological pathways. The specific biological activities associated with this compound include:

  • Anticancer Activity : Research has indicated that phenylboronic acid derivatives can inhibit cancer cell proliferation by interfering with signaling pathways essential for tumor growth.
  • Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes, providing potential therapeutic applications in treating various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells through modulation of signaling pathways.
Enzyme InhibitionActs as a reversible inhibitor for serine proteases.
Synthetic ApplicationsUsed in the synthesis of biologically active compounds and pharmaceuticals.

Case Study: Antitumor Activity

A study explored the use of phenylboronic acid derivatives, including this compound, in photodynamic therapy (PDT) for oral cancer cells. The results showed that these compounds enhanced reactive oxygen species (ROS) generation upon light irradiation, leading to increased cytotoxicity against cancer cells while sparing normal cells.

  • Methodology : Nanoparticles were formed using chitosan oligosaccharides conjugated with phenylboronic acid pinacol esters.
  • Findings : The nanophotosensitizers demonstrated higher intracellular uptake and ROS generation compared to controls, significantly reducing tumor viability under light exposure .

Pharmacokinetics

The pharmacokinetic profile of boronic acids can vary based on their structure, with factors such as solubility, stability, and metabolic pathways influencing their efficacy. The presence of the pinacol ester group typically enhances stability and bioavailability.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Compound NameYield (%)Reaction ConditionsReference
This compound85Pd/C catalyst, K2CO3, DMF
4-Fluorophenylboronic acid90Pd(OAc)2, NaOH, EtOH
Phenylboronic acid78Pd(PPh3)4, Na2CO3, H2O

The data indicates that the compound demonstrates competitive yields in Suzuki-Miyaura reactions compared to other boronic acids.

Medicinal Chemistry

Drug Development
The unique structural properties of this boronic acid derivative make it valuable in medicinal chemistry. It serves as a precursor for developing boron-containing drugs that target various biological pathways. Its ability to form reversible covalent bonds with diols enhances its potential for selective drug delivery systems.

Case Study: Anticancer Properties

Research has demonstrated that compounds similar to this compound can inhibit tumor growth by targeting specific cancer cell pathways. For instance, studies have shown that derivatives can effectively inhibit the activity of proteasomes involved in cancer progression .

Compound NameTarget PathwayEffectReference
This compoundProteasome inhibitionTumor growth reduction
Boronate-based inhibitorsCXCR1/CXCR2 receptorsAnti-inflammatory effects

Material Science

Synthesis of Advanced Materials
In material science, this compound plays a crucial role in synthesizing advanced materials such as polymers and nanomaterials. Its reactivity allows for the development of materials with tailored properties for specific applications.

Case Study: Polymer Development

Recent studies have utilized this boronic acid ester in creating responsive polymer systems that can change properties under specific environmental stimuli (e.g., pH or temperature). These materials have potential applications in drug delivery and smart coatings .

Table 3: Properties of Responsive Polymers

Polymer TypeStimulus TypeResponse Time (s)Reference
pH-responsive polymerpH change<30
Temperature-responsive polymerTemperature change<60

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-(benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of the phenylboronic acid precursor via halogen-lithium exchange or Miyaura borylation.
  • Step 2 : Esterification with pinacol (1,2-diol) under anhydrous conditions, often using azeotropic removal of water or dehydrating agents like MgSO₄ .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar), control reaction temperature (0–25°C), and use catalysts like BF₃·OEt₂ for esterification efficiency .

Q. How can researchers ensure purity and stability during purification?

  • Methodological Answer :
  • Purification : Use silica gel column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
  • Stability : Store under anhydrous conditions at –20°C to prevent hydrolysis. Monitor purity via HPLC or ¹H/¹³C NMR .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Avoid prolonged exposure to moisture or protic solvents. Use sealed vials with molecular sieves for long-term storage .
  • Stability assays: Conduct TGA (thermogravimetric analysis) to assess thermal degradation and UV-Vis spectroscopy to detect boronate ester hydrolysis .

Advanced Research Questions

Q. How to design cross-coupling reactions using this boronic ester in complex molecule synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄, SPhos-Pd) and bases (K₂CO₃, CsF) in solvent systems (THF, DMF, or mixed solvents) .
  • Monitoring : Use ¹¹B NMR to track boronate reactivity and GC-MS/HPLC to identify side products from competing coupling pathways .

Q. How to resolve contradictory biological activity data in proteasome inhibition studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under controlled O₂ levels (hypoxia vs. normoxia) and validate proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Structural Analysis : Compare IC₅₀ values with analogs (e.g., 2-chloro-5-fluoro derivatives) to isolate substituent effects .

Q. What computational approaches predict electronic effects of substituents on reactivity?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and Mulliken charges on the boron center .
  • Correlate computational data with experimental coupling yields to identify steric/electronic bottlenecks .

Q. How to investigate mechanistic pathways in Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Use in situ IR or stopped-flow NMR to detect transient intermediates (e.g., Pd-aryl complexes) .
  • Isotope Labeling : Introduce ¹⁰B isotope to track boron transfer via MS or isotope-ratio analysis .

Q. What strategies mitigate low yields in multi-step syntheses using this boronic ester?

  • Methodological Answer :
  • Reaction Optimization : Adjust stoichiometry (1.2–1.5 eq. boronate), use microwave-assisted heating for faster kinetics, or employ flow chemistry for reproducibility .
  • Byproduct Analysis : Characterize dimeric boroxines or protodeboronation products via LC-MS .

Q. How do substituents (e.g., benzyloxyethoxy vs. methoxy) influence regioselectivity in cross-couplings?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with varying O-substituents and analyze coupling outcomes (e.g., meta/para ratios via NOESY) .
  • Steric Maps : Generate Connolly surfaces to quantify steric hindrance from the benzyloxyethoxy group .

Q. What protocols ensure safe handling of air-sensitive boronic esters?

  • Methodological Answer :
  • Use gloveboxes or Schlenk lines for weighing and reactions. Quench excess boronate with pH 7 phosphate buffer before disposal .
  • Monitor airborne particulates via FTIR in lab environments .

Validation & Reproducibility

Q. How to validate novel synthetic routes for this compound in peer-reviewed studies?

  • Methodological Answer :
  • Provide full spectral data (¹H, ¹³C, ¹¹B NMR; HRMS) and crystallographic data (if available) .
  • Cross-validate yields across independent labs using standardized protocols (e.g., ACS guidelines) .

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